- Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564

Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

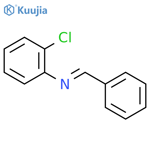

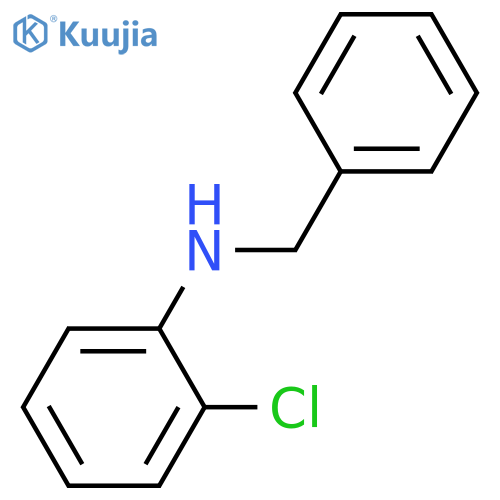

N-benzyl-2-chloroaniline structure

Nom du produit:N-benzyl-2-chloroaniline

N-benzyl-2-chloroaniline Propriétés chimiques et physiques

Nom et identifiant

-

- Benzenemethanamine, N-(2-chlorophenyl)-

- N-BENZYL-N-(2-CHLOROPHENYL)AMINE

- Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)

- N-(2-Chlorophenyl)benzenemethanamine (ACI)

- 2-Chloro-N-benzylaniline

- N-Benzyl-2-chloroaniline

- N-benzyl-2-chloroaniline

-

- Piscine à noyau: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2

- La clé Inchi: RJIRIFJATWTRKR-UHFFFAOYSA-N

- Sourire: ClC1C(NCC2C=CC=CC=2)=CC=CC=1

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 3

N-benzyl-2-chloroaniline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145188-0.25g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 0.25g |

$149.0 | 2023-04-20 | |

| Enamine | EN300-145188-10.0g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 10g |

$1654.0 | 2023-04-20 | |

| Enamine | EN300-145188-0.1g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 0.1g |

$105.0 | 2023-04-20 | |

| 1PlusChem | 1P00H73D-500mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 500mg |

$401.00 | 2024-04-19 | |

| 1PlusChem | 1P00H73D-10g |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 10g |

$2107.00 | 2023-12-15 | |

| 1PlusChem | 1P00H73D-50mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 50mg |

$143.00 | 2024-04-19 | |

| A2B Chem LLC | AI01545-500mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 500mg |

$535.00 | 2024-07-18 | |

| A2B Chem LLC | AI01545-100mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 100mg |

$324.00 | 2024-07-18 | |

| 1PlusChem | 1P00H73D-2.5g |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 2.5g |

$994.00 | 2023-12-15 | |

| Enamine | EN300-145188-10000mg |

N-benzyl-2-chloroaniline |

98018-66-7 | 95.0% | 10000mg |

$1654.0 | 2023-09-29 |

N-benzyl-2-chloroaniline Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Catalysts: Magnetite (Fe3O4) (silica coated) , Silver triflate , Silica , Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ; 10 min, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 10 min, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

Référence

- Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607

Méthode de production 3

Conditions de réaction

1.1 30 min, rt

1.2 Reagents: Pinacolborane ; 12 h, rt

1.2 Reagents: Pinacolborane ; 12 h, rt

Référence

- Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857

Méthode de production 4

Conditions de réaction

1.1 Catalysts: Silver , Iron chloride (FeCl3) Solvents: o-Xylene ; 18 h, reflux

Référence

- γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols, ChemCatChem (2009, 2009, 1(4), 497-503

Méthode de production 5

Conditions de réaction

1.1 Reagents: Oxygen , Cesium hydroxide Catalysts: Manganese oxide (MnO2) ; 24 h, 135 °C

1.2 Solvents: Ethyl acetate

1.2 Solvents: Ethyl acetate

Référence

- Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air, Organic Letters (2011, 2011, 13(23), 6184-6187

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) , 2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ; 36 h, 110 °C

Référence

- Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy, Journal of Coordination Chemistry (2021, 2021, , 4-6

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 1 MPa, 150 °C

Référence

- Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines, Journal of Colloid and Interface Science (2017, 2017, , 231-240

Méthode de production 8

Conditions de réaction

1.1 Catalysts: Oxygen , Cesium hydroxide, monohydrate Solvents: Mesitylene ; 24 h, 140 °C

Référence

- Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977

Méthode de production 9

Conditions de réaction

1.1 Reagents: Pyridine , Potassium tert-butoxide Solvents: Toluene ; 12 h, 135 °C

Référence

- Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ; 24 h, 70 °C

Référence

- New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; 8 h, 3 MPa, 80 °C

Référence

- Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes, RSC Advances (2015, 2015, 5(70), 56936-56941

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ; 24 h, 130 °C

Référence

- [(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ; 36 h, 140 °C

Référence

- Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414

Méthode de production 14

Conditions de réaction

1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ; 24 h, 120 °C

Référence

- Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349

Méthode de production 15

Conditions de réaction

1.1 Catalysts: Potassium hydroxide , Carbon nitride (C3N4) Solvents: Toluene ; 18 h, 130 °C

Référence

- Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions, Journal of Catalysis (2023, 2023, , 80-98

Méthode de production 16

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ; 24 h, 70 °C; 70 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285

Méthode de production 17

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) , Tetrabutylammonium bromide , Silica Solvents: Water ; 1.5 h, 100 °C

Référence

- SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines, Cuihua Xuebao (2014, 2014, 35(3), 444-450

Méthode de production 18

Conditions de réaction

1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ; 18 h

Référence

- Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots, Journal of Catalysis (2020, 2020, , 304-310

Méthode de production 19

Conditions de réaction

1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ; rt

1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt

1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt

Référence

- Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane, Catalysis Science & Technology (2020, 2020, 10(4), 944-949

Méthode de production 20

Conditions de réaction

1.1 Catalysts: Tetrabutylammonium fluoride , Zinc , Potassium fluoride , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ; 48 h, 90 °C

Référence

- Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite, Chinese Chemical Letters (2022, 2022, 33(1), 266-270

Méthode de production 21

Conditions de réaction

1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ; 3 h, 60 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Samarium borohydride as effective reagent for synthesis of various imines and secondary amines, Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50

Méthode de production 22

Conditions de réaction

1.1 Solvents: Acetic acid ; 30 min, rt; rt → 0 °C

1.2 Reagents: Sodium borohydride ; 5 min, 0 °C

1.3 Solvents: Water

1.2 Reagents: Sodium borohydride ; 5 min, 0 °C

1.3 Solvents: Water

Référence

- para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725

Méthode de production 23

Conditions de réaction

1.1 Catalysts: Alumina (complexes with Pt-Sn) , Platinum, compd. with tin (1:3) (γ-alumina-supported) ; 32 h, 145 °C

Référence

- Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols, Tetrahedron (2016, 2016, 72(51), 8516-8521

Méthode de production 24

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ; 24 h, 130 °C

Référence

- Carbon-catalysed reductive hydrogen atom transfer reactions, Nature Communications (2015, 2015, , 1-6478

Méthode de production 25

Conditions de réaction

1.1 Catalysts: Gold , Titania Solvents: Toluene ; 33 h, 120 °C

Référence

- Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177

Méthode de production 26

Conditions de réaction

1.1 Catalysts: Alumina , Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ; 24 h, 145 °C

Référence

- Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317

Méthode de production 27

Conditions de réaction

1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ; 1 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451

Méthode de production 28

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ; 24 h, 180 °C

Référence

- Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst, ChemSusChem (2019, 2019, 12(13), 3185-3191

N-benzyl-2-chloroaniline Raw materials

- N-(2-chlorophenyl)benzamide

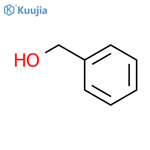

- Benzyl alcohol

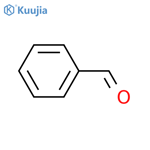

- Benzaldehyde

- Benzenamine, 2-chloro-N-(phenylmethylene)-, (E)-

N-benzyl-2-chloroaniline Preparation Products

N-benzyl-2-chloroaniline Littérature connexe

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

98018-66-7 (N-benzyl-2-chloroaniline) Produits connexes

- 391896-28-9(N-({N'-(1E)-(4-methylphenyl)methylidenehydrazinecarbonyl}methyl)thiophene-2-carboxamide)

- 82587-02-8(4-THIAZOLEMETHANOL, 2-(1-PIPERIDINYLMETHYL)-)

- 19549-79-2(3,5-Dimethyl-4-heptano)

- 339098-21-4(ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate)

- 1099670-00-4(1H-Pyrazolo[3,4-d]pyrimidine-1-propanenitrile, 4,5-dihydro-4-oxo-)

- 2870635-09-7(rel-(1R,7R)-9-Azatricyclo[5.2.0.02,4]nonane)

- 1807237-95-1(4-Cyano-5-methyl-2-(trifluoromethyl)benzoic acid)

- 1005304-03-9(5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)

- 2172058-06-7(5-(cyclobutylmethyl)-9,9-dimethyl-1-oxa-4-azaspiro5.5undecane)

- 1388063-79-3(7-fluoro-6-methyl-2,3-dihydro-1H-indole)

Fournisseurs recommandés

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Shanghai Aoguang Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot